molecular formula C14H21Br2N2+ B1230533 Bromhexine(1+)

Bromhexine(1+)

Cat. No. B1230533
M. Wt: 377.14 g/mol
InChI Key: OJGDCBLYJGHCIH-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Bromhexine(1+) is an ammonium ion resulting from the protonation of the tertiary amino group of bromhexine. It is the major species at pH 7.3. It is a conjugate acid of a bromhexine.

Scientific Research Applications

Mucoactive Activity and Clinical Efficacy

Bromhexine, derived from the Adhatoda vasica plant, has been extensively studied for its mucoactive activity in respiratory conditions. It enhances mucus secretion and modifies its physicochemical characteristics, leading to increased mucociliary clearance and reduced cough. Clinical studies, mainly in patients with chronic bronchitis, have demonstrated its efficacy in improving respiratory symptoms. Additionally, it has been observed to amplify the actions of co-administered antibiotics (Zanasi, Mazzolini, & Kantar, 2017).

COVID-19 Treatment

Bromhexine has been explored as a potential treatment option for COVID-19. A randomized clinical trial found significant reductions in ICU admissions, intubation, and death in COVID-19 patients treated with bromhexine compared to standard therapy (Ansarin et al., 2020). Another study highlighted its potential antiviral mechanism against COVID-19 by inhibiting the TMPRSS2 protease, suggesting its role in prevention, treatment, and prognosis of COVID-19 (Yang et al., 2020).

Sjögren's Syndrome

Bromhexine has been investigated for its effect in Sjögren's syndrome-like disease in animal models. However, a study involving NOD mice showed that bromhexine therapy did not alter the development or severity of this autoimmune sialoadenitis (Nanni et al., 1997).

Drug Delivery Systems

Cyclodextrins have been used to increase the solubility of bromhexine, which is a mucolytic agent with low aqueous solubility. This approach aims to enhance the therapeutic doses of bromhexine in solution for effective drug delivery (Stojanov, Nielsen, & Larsen, 2012).

properties

Product Name

Bromhexine(1+)

Molecular Formula

C14H21Br2N2+

Molecular Weight

377.14 g/mol

IUPAC Name

(2-amino-3,5-dibromophenyl)methyl-cyclohexyl-methylazanium

InChI

InChI=1S/C14H20Br2N2/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17/h7-8,12H,2-6,9,17H2,1H3/p+1

InChI Key

OJGDCBLYJGHCIH-UHFFFAOYSA-O

SMILES

C[NH+](CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2

Canonical SMILES

C[NH+](CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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